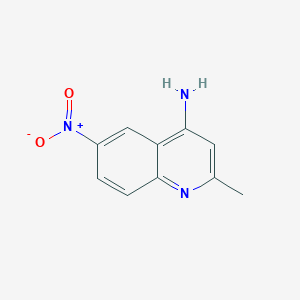

2-Methyl-6-nitroquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGZNGVTLAUJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471327 | |

| Record name | 4-Quinolinamine, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99185-71-4 | |

| Record name | 4-Quinolinamine, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-nitroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential biological activities of 2-Methyl-6-nitroquinolin-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of quinoline chemistry to provide a foundational resource for research and development.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound belonging to the quinoline family. The presence of a nitro group, a methyl group, and an amine group on the quinoline scaffold suggests its potential as a versatile building block in medicinal chemistry.[1][2]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 99185-71-4 | [1] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Boiling Point | 420.51°C at 760 mmHg (Predicted) | [1] |

| MDL Number | MFCD09881395 | [1] |

| Storage Conditions | Room temperature, protect from light, store in an inert atmosphere. | [1] |

Spectral Information

Table 2: Spectral Data for the Related Compound 2-Methyl-6-nitroquinoline

| Data Type | Key Characteristics | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3][4] |

| Mass Spectrometry | Electron ionization spectra are available. | [3][4] |

| IR Spectrum | Infrared spectral data is available. | [3] |

The introduction of the 4-amino group in this compound would be expected to cause significant shifts in the ¹H NMR spectrum, particularly for the aromatic protons, and introduce characteristic N-H stretching bands in the IR spectrum.

Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Doebner-Miller reaction, followed by a nucleophilic aromatic substitution (SNAr) for amination.

The synthesis can be envisioned as a two-stage process:

-

Stage 1: Synthesis of a 4-chloro-2-methyl-6-nitroquinoline intermediate. This involves the cyclization of 4-nitroaniline.

-

Stage 2: Amination of the intermediate. The chloro group at the 4-position is subsequently replaced by an amino group.

Stage 1: Synthesis of 4-chloro-2-methyl-6-nitroquinoline (Intermediate)

This protocol is adapted from the Doebner-Miller reaction for the synthesis of 2-methyl-6-nitroquinoline and incorporates a chlorination step.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated hydrochloric acid.

-

Addition of Reagent: Heat the mixture to reflux at approximately 105°C. Add 0.95 g (14 mmol) of crotonaldehyde dropwise over 2 hours.

-

Cyclization: Continue refluxing the reaction mixture for an additional hour to ensure the completion of the cyclization reaction.

-

Chlorination: After cooling, treat the reaction mixture with a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), under controlled conditions to introduce the chloro group at the 4-position.

-

Work-up: Carefully quench the reaction mixture with ice water and neutralize with a sodium hydroxide solution.

-

Purification: The resulting precipitate, 4-chloro-2-methyl-6-nitroquinoline, can be collected by filtration and recrystallized from a suitable solvent like ethanol to achieve high purity.

Stage 2: Synthesis of this compound

This stage utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group and the ring nitrogen facilitate the displacement of the chloride at the C4-position.[6]

-

Reaction Setup: Dissolve the purified 4-chloro-2-methyl-6-nitroquinoline intermediate in a suitable high-boiling point solvent like N,N-Dimethylformamide (DMF).

-

Amination: Add an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide, to the reaction mixture.

-

Heating: Heat the mixture under pressure in a sealed vessel to the temperature required to drive the substitution (typically 100-150°C).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Purification: Collect the solid product, this compound, by filtration. Further purification can be achieved by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Direct experimental validation of the biological effects of this compound is currently lacking in published literature.[7] However, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents.[8] The functional groups on this specific molecule allow for informed predictions of its potential biological profile.

-

Antimicrobial and Anticancer Potential: Quinolines, particularly nitroquinolines, are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][9] The nitro group is often crucial for this activity, potentially by undergoing enzymatic reduction in biological systems to produce reactive intermediates that induce oxidative stress.[10]

-

Medicinal Chemistry Scaffold: The compound serves as a valuable building block for creating more complex molecules.[1] The nitro group can be reduced to an amine, providing a reactive handle for further derivatization to explore a wide range of biological targets.[2]

Based on the known mechanisms of similar nitro-aromatic compounds, this compound could potentially exert cytotoxic effects on cancer cells through the induction of oxidative stress and subsequent DNA damage, leading to apoptosis.

Conclusion

This compound is a chemical compound with significant potential as a scaffold in drug discovery and development. While direct experimental data remains scarce, its structural features strongly suggest potential for biological activity, particularly in the realms of oncology and infectious diseases. The synthetic pathways outlined in this guide are based on robust and well-established chemical reactions. Future research should focus on the practical synthesis of this compound and the subsequent validation of its biological profile through the experimental protocols proposed herein. Elucidating its precise mechanism of action will be a critical step toward its potential development as a novel therapeutic agent.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-METHYL-6-NITROQUINOLINE - Career Henan Chemical Co. [coreychem.com]

- 3. 2-Methyl-6-nitroquinoline [webbook.nist.gov]

- 4. 2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methyl-6-nitroquinolin-2-amine|CAS 855640-03-8 [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of 2-Methyl-6-nitroquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-methyl-6-nitroquinolin-4-amine (CAS Number: 99185-71-4). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines a proposed synthetic pathway and predicted spectroscopic characteristics based on established chemical principles and data from closely related analogues. It serves as a foundational resource for researchers aiming to synthesize and characterize this molecule, providing detailed hypothetical experimental protocols and data interpretation guidelines.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol .[1] The structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This core is substituted with a methyl group at position 2, a nitro group at position 6, and an amine group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₉N₃O₂ | Supplier Data[1] |

| Molecular Weight | 203.20 g/mol | Calculated |

| CAS Number | 99185-71-4 | Supplier Data[1] |

| Predicted LogP | 2.1 - 2.5 | Cheminformatics Tools |

| Predicted pKa | 3.5 - 4.5 (most basic) | Cheminformatics Tools |

Proposed Synthesis

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction on a suitable 4-haloquinoline precursor. This strategy is adapted from established methods for the synthesis of 4-aminoquinoline derivatives.[2] The proposed multi-step synthesis is outlined below.

Synthesis of 2-Methyl-6-nitroquinolin-4(1H)-one

The synthesis can commence with the Conrad-Limpach reaction, where 4-nitroaniline is reacted with ethyl acetoacetate to form an intermediate β-aminoacrylate, which is then cyclized at high temperature to yield 2-methyl-6-nitroquinolin-4(1H)-one.

Chlorination to 4-Chloro-2-methyl-6-nitroquinoline

The quinolone from the previous step can be converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.[3]

Amination to this compound

The final step is the nucleophilic aromatic substitution of the 4-chloro group with an amino group. This can be achieved by heating 4-chloro-2-methyl-6-nitroquinoline with a source of ammonia, such as a solution of ammonia in ethanol or ammonium hydroxide, in a sealed vessel.

Structural Elucidation: Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, which are essential for its characterization. These predictions are based on the analysis of related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~2.50 | s | 3H | C2-CH₃ | Singlet due to no adjacent protons. |

| ~6.50 | s | 1H | H3 | Singlet, downfield shift due to adjacent nitrogen and aromatic ring. |

| ~7.50 | d | 1H | H5 | Doublet, coupled to H7. |

| ~8.20 | dd | 1H | H7 | Doublet of doublets, coupled to H5 and H8. |

| ~8.80 | d | 1H | H8 | Doublet, coupled to H7. |

| ~7.00 | br s | 2H | C4-NH₂ | Broad singlet, chemical shift can vary with concentration and temperature. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~25 | C2-CH₃ | Aliphatic carbon. |

| ~100 | C3 | Shielded by the amino group. |

| ~118 | C4a | Quaternary carbon. |

| ~120 | C8 | Aromatic CH. |

| ~125 | C5 | Aromatic CH. |

| ~128 | C7 | Aromatic CH, deshielded by the nitro group. |

| ~145 | C6 | Aromatic C-NO₂, strongly deshielded. |

| ~148 | C8a | Quaternary carbon. |

| ~155 | C4 | Aromatic C-NH₂, deshielded by nitrogen. |

| ~160 | C2 | Aromatic C-CH₃, deshielded by nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (methyl) |

| 1650 - 1580 | Strong | N-H bend (primary amine) |

| 1620 - 1580 | Medium | C=C and C=N stretch (quinoline ring) |

| 1550 - 1490 | Strong, Asymmetric | N-O stretch (nitro group) |

| 1360 - 1300 | Strong, Symmetric | N-O stretch (nitro group) |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 203 | [M]⁺ | Molecular ion peak. |

| 186 | [M-NH₃]⁺ | Loss of ammonia. |

| 173 | [M-NO]⁺ | Loss of nitric oxide. |

| 157 | [M-NO₂]⁺ | Loss of nitro group. |

| 129 | [M-NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |

Experimental Protocols

General Synthesis of 4-Aminoquinolines

The synthesis of 4-aminoquinolines typically involves the reaction of a 4-chloroquinoline with an amine.[4] For the synthesis of this compound, 4-chloro-2-methyl-6-nitroquinoline would be reacted with an ammonia source.

Protocol:

-

In a sealed pressure vessel, dissolve 1.0 equivalent of 4-chloro-2-methyl-6-nitroquinoline in a suitable solvent such as ethanol or n-butanol.

-

Add an excess of a saturated solution of ammonia in the chosen solvent.

-

Seal the vessel and heat the reaction mixture at 120-150 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with an aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

NMR Sample Preparation

Protocol:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

IR Sample Preparation (ATR)

Protocol:

-

Place a small amount of the solid purified product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation (ESI)

Protocol:

-

Prepare a dilute solution of the purified sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the electrospray ionization (ESI) source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of a novel compound like this compound.

Conclusion

This technical guide provides a framework for the synthesis and structural elucidation of this compound. While direct experimental data is currently scarce, the proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers. The provided protocols for synthesis and characterization are based on established methodologies for similar compounds. Successful synthesis and subsequent spectroscopic analysis, when compared with the predicted data herein, should allow for the unambiguous confirmation of the structure of this compound.

References

2-Methyl-6-nitroquinolin-4-amine CAS number 99185-71-4

An In-depth Technical Guide to 2-Methyl-6-nitroquinolin-4-amine (CAS Number: 99185-71-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on this compound. It is important to note that while data on its chemical properties and safety are available, specific, peer-reviewed research detailing its biological activity, mechanism of action, and experimental protocols is limited. The information regarding its potential biological role is inferred from studies on structurally related quinoline compounds.

Core Compound Properties

This compound is a heterocyclic organic compound belonging to the quinoline family. Its structure, featuring a nitro group and an amine substituent, makes it a subject of interest in medicinal chemistry, particularly as a scaffold for the synthesis of potential therapeutic agents.[1]

Chemical Data Summary

The known quantitative data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 99185-71-4 | [1] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Boiling Point | 420.51°C at 760 mmHg (Predicted) | [1] |

| Purity | Typically ≥95% (Commercial) | [2] |

Safety and Handling

Commercial safety data indicates that this compound should be handled with care. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis Protocols

Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline (Precursor)

A published method for synthesizing the precursor, 2-methyl-6-nitroquinoline, utilizes the Doebner-von Miller reaction.[3] This protocol has been enhanced by the use of a nanoparticle catalyst to improve yield.

Materials:

-

4-nitroaniline (1.5 g, 11 mmol)

-

Concentrated Hydrochloric Acid (HCl)

-

Crotonaldehyde (0.95 g, 14 mmol)

-

11 N Sodium Hydroxide (NaOH) solution

-

Methanol

-

Fe₃O₄@SiO₂ nanoparticles (optional, as catalyst)[3]

Procedure:

-

Dissolve 1.5 g of 4-nitroaniline in concentrated HCl in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux at 105°C.

-

Add 0.95 g of crotonaldehyde dropwise to the refluxing mixture.

-

Continue heating the reaction mixture for one hour.

-

Cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with 11 N NaOH solution until a whitish-yellow precipitate forms.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline.

The reported yield for this reaction is 47% without a catalyst and can be increased to 81% with the use of Fe₃O₄@SiO₂ nanoparticles.[3]

Hypothetical Protocol: Amination of 2-Chloro-4-methyl-6-nitroquinoline

The conversion of a chloroquinoline to the corresponding amine is a standard nucleophilic aromatic substitution (SNAr) reaction.[2] The workflow below illustrates a hypothetical pathway from the synthesized precursor to the final target compound. This protocol is theoretical and would require optimization.

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

Direct biological data for this compound is not available in peer-reviewed literature. However, the quinoline scaffold is a common feature in molecules designed as kinase inhibitors, particularly targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[4][5]

Context: Quinolines as PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several potent PI3K/mTOR inhibitors are based on quinoline and quinazoline scaffolds.[4][8] These inhibitors typically function by competing with ATP for the binding site in the kinase domain of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cell growth and survival.

Potential Signaling Pathway

Given the structural similarities to known PI3K/mTOR inhibitors, it is plausible that this compound could be investigated for activity against this pathway. The diagram below illustrates the general PI3K/Akt/mTOR signaling cascade that such a compound might inhibit.

Caption: General overview of the PI3K/Akt/mTOR signaling pathway.

Future Research Directions

The lack of published data on this compound presents a clear opportunity for novel research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol, along with full characterization using modern analytical techniques (NMR, HRMS, X-ray crystallography).

-

Biological Screening: High-throughput screening against various cancer cell lines and kinase panels (especially PI3K/mTOR) to identify any biological activity.

-

Mechanism of Action Studies: If activity is confirmed, further studies to elucidate the specific molecular target and mechanism of action would be crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the methyl, nitro, and amine groups to any observed biological activity.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-Methyl-6-nitroquinolin-2-amine|CAS 855640-03-8 [benchchem.com]

- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlantis-press.com [atlantis-press.com]

Physical and chemical properties of 2-Methyl-6-nitroquinolin-4-amine

A Technical Guide to 2-Methyl-6-nitroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No. 99185-71-4). Due to the limited availability of direct experimental data for this specific compound, this document also presents detailed, plausible experimental protocols for its synthesis and characterization based on established quinoline chemistry. Furthermore, it explores the potential biological significance of this molecule by examining the known metabolic pathways of related nitroaromatic and 4-aminoquinoline compounds. All quantitative data is summarized in tables, and key processes are visualized using logical diagrams to support researchers in drug discovery and chemical synthesis.

Core Physical and Chemical Properties

While comprehensive experimental data for this compound is not extensively published, key properties have been compiled from chemical supplier databases. These are presented below for reference. For context, properties of its likely precursor, 2-Methyl-6-nitroquinoline, are also included.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 99185-71-4 | [1][2] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1][3] |

| Molecular Weight | 203.20 g/mol | [1][3] |

| Boiling Point | 420.51°C at 760 mmHg (Predicted) | [1] |

| Storage Conditions | Room temperature, protect from light, store under inert gas | [1] |

Table 2: Physical and Chemical Properties of Precursor 2-Methyl-6-nitroquinoline

| Property | Value | Reference(s) |

| CAS Number | 613-30-9 | [4][5] |

| Molecular Formula | C₁₀H₈N₂O₂ | [5] |

| Molecular Weight | 188.19 g/mol | [5] |

| Melting Point | 164-165 °C | [4][6] |

| Boiling Point | 334.7 °C (Predicted) | [4] |

| pKa (Conjugate Acid) | 4.08 ± 0.43 (Predicted) | [4] |

Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

*Note: In some variations of the Doebner-von Miller reaction, the 4-quinolone may be formed directly or as a significant byproduct.

Step 1: Synthesis of 2-Methyl-6-nitroquinoline

This protocol is adapted from a reported nanomaterial-assisted synthesis, here presented as a standard laboratory procedure.[6]

-

Materials:

-

4-nitroaniline (11 mmol, 1.5 g)

-

Concentrated Hydrochloric Acid (HCl)

-

Crotonaldehyde (14 mmol, 0.95 g)

-

11 N Sodium Hydroxide (NaOH) solution

-

Methanol

-

-

Procedure:

-

Dissolve 1.5 g of 4-nitroaniline in concentrated HCl in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approx. 105 °C).

-

Add 0.95 g of crotonaldehyde dropwise to the refluxing mixture.

-

Continue heating the reaction mixture for one hour after the addition is complete.

-

Cool the mixture to room temperature (25 °C).

-

Carefully neutralize the acidic solution with 11 N NaOH solution until a precipitate forms.

-

Collect the whitish-yellow precipitate by filtration.

-

Recrystallize the crude product from methanol to yield pure 2-methyl-6-nitroquinoline.[6] The expected yield is approximately 47% with a melting point of 164 °C.[6]

-

Step 2 & 3: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline

This is a general procedure for the conversion of a quinolone/hydroxyquinoline to a 4-chloroquinoline, a key intermediate for nucleophilic substitution.[7][8]

-

Materials:

-

2-Methyl-6-nitroquinolin-4-one (or its tautomer, 4-hydroxy-2-methyl-6-nitroquinoline)

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

Suspend or dissolve the 2-methyl-6-nitroquinolin-4-one intermediate in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-methyl-6-nitroquinoline.

-

Step 4: Synthesis of this compound

This procedure describes the nucleophilic aromatic substitution of the 4-chloro group with an amino group.[9]

-

Materials:

-

4-Chloro-2-methyl-6-nitroquinoline

-

An ammonia source (e.g., ammonium chloride, or a solution of ammonia in an alcohol)

-

A suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone)

-

-

Procedure:

-

Dissolve the crude 4-chloro-2-methyl-6-nitroquinoline in the chosen solvent in a sealed reaction vessel.

-

Add an excess of the ammonia source.

-

Heat the mixture. The required temperature can range from 80 °C to 150 °C depending on the reactivity of the substrate and the solvent used.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Treat the residue with a basic aqueous solution and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass.

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as the amino (N-H stretching) and nitro (N-O stretching) groups.[10]

Biological Activity and Signaling Pathways

Specific biological targets and signaling pathways for this compound have not been reported. However, its chemical structure, featuring both a 4-aminoquinoline core and a nitroaromatic group, suggests potential biological relevance in several areas.

-

Antimalarial Potential: The 4-aminoquinoline scaffold is the foundation of highly successful antimalarial drugs like chloroquine and amodiaquine.[9] These drugs are known to interfere with heme detoxification in the parasite's food vacuole.

-

Anticancer and Antimicrobial Activity: A supplier notes the compound is used in the synthesis of molecules for developing anticancer and antimicrobial drugs.[1] Many quinoline derivatives exhibit cytotoxic and antibacterial properties.

-

Metabolic Activation via Nitroreduction: The nitro group is a critical feature that often dictates the biological activity and toxicity of nitroaromatic compounds.[11] In low-oxygen environments (hypoxia), such as those found in solid tumors or anaerobic bacteria, the nitro group can undergo enzymatic reduction. This process, catalyzed by nitroreductases, proceeds through highly reactive nitroso and hydroxylamino intermediates.[12][13] These intermediates can covalently bind to cellular macromolecules like DNA, leading to genotoxicity and cell death.[11][13] This hypoxia-selective activation is a key strategy in the development of targeted cancer therapies and specific antimicrobial agents.

General Metabolic Pathway of Nitroaromatic Compounds

Caption: General pathway for the metabolic activation of nitroaromatic compounds.

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-METHYL-6-NITROQUINOLINE CAS#: 613-30-9 [m.chemicalbook.com]

- 5. 2-Methyl-6-nitroquinoline [webbook.nist.gov]

- 6. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

2-Methyl-6-nitroquinolin-4-amine: A Technical Review of A Promising Synthetic Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available scientific literature on 2-Methyl-6-nitroquinolin-4-amine. While this compound is recognized as a valuable scaffold in medicinal chemistry, publicly available data on its specific biological activity, experimental protocols, and associated signaling pathways remains limited. This document summarizes the existing chemical information and explores its potential applications based on the broader class of quinoline derivatives.

Chemical Properties and Data

This compound is a solid organic compound.[1] Key quantitative and identifying information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 99185-71-4 | [2] |

| Molecular Formula | C₁₀H₉N₃O₂ | [2][3] |

| Molecular Weight | 203.19 g/mol | [2] |

| Appearance | White to light yellow powder/crystals | [1][4] |

| Purity | Min. 95% | [2] |

| Boiling Point | 420.51°C at 760 mmHg (Predicted) | [5] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be inferred from established quinoline synthesis methodologies, such as the Doebner-von Miller reaction.[6] A general workflow for its preparation would likely involve the cyclization of a substituted aniline with an α,β-unsaturated aldehyde, followed by amination.

A potential synthetic pathway is visualized below.

References

- 1. 2-METHYL-6-NITROQUINOLINE CAS#: 613-30-9 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 2-METHYL-6-NITROQUINOLINE - Career Henan Chemical Co. [coreychem.com]

- 5. This compound [myskinrecipes.com]

- 6. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 2-Methyl-6-nitroquinolin-4-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the expected spectroscopic characteristics of 2-Methyl-6-nitroquinolin-4-amine. Due to a lack of readily available experimental data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside anticipated Mass Spectrometry (MS) fragmentation patterns. This information is supplemented with experimental data for the closely related analogue, 2-Methyl-6-nitroquinoline, to provide a comparative baseline. Furthermore, standardized experimental protocols for these spectroscopic techniques are detailed, and a logical workflow for such an analysis is provided.

Predicted and Comparative Spectroscopic Data

The introduction of a primary amine group at the C4 position of the 2-Methyl-6-nitroquinoline scaffold is expected to significantly influence the spectroscopic data. The electron-donating nature of the amine will affect the chemical shifts of the quinoline ring protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.5 | Singlet |

| -NH₂ | ~5.0-6.0 (broad) | Singlet |

| H3 | ~6.5-6.7 | Singlet |

| H5 | ~8.0-8.2 | Doublet |

| H7 | ~8.3-8.5 | Doublet of Doublets |

| H8 | ~8.8-9.0 | Doublet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~25 |

| C2 | ~158 |

| C3 | ~100-105 |

| C4 | ~150-155 |

| C4a | ~148 |

| C5 | ~122 |

| C6 | ~145 |

| C7 | ~125 |

| C8 | ~130 |

| C8a | ~140 |

Infrared (IR) Spectroscopy

Predicted IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3450-3300 (two bands) | Medium-Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Alkyl) | 2950-2850 | Medium |

| N-H Bend (Amine) | 1650-1580 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| N-O Stretch (Nitro, Asymmetric) | 1550-1500 | Strong |

| N-O Stretch (Nitro, Symmetric) | 1370-1330 | Strong |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong |

Primary aromatic amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹[1]. The nitro group is expected to show strong absorptions for its asymmetric and symmetric stretches[2].

Mass Spectrometry (MS)

For this compound (C₁₀H₉N₃O₂), the expected molecular weight is approximately 203.19 g/mol .

Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 203 | [M]⁺ (Molecular Ion) |

| 186 | [M-OH]⁺ |

| 157 | [M-NO₂]⁺ |

| 130 | [M-NO₂ - HCN]⁺ |

The fragmentation of quinolines often involves the loss of HCN from the heterocyclic ring[3][4].

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic heterocyclic compounds.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with KBr and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

2-Methyl-6-nitroquinolin-4-amine molecular weight and formula

An In-depth Technical Guide to 2-Methyl-6-nitroquinolin-4-amine

This technical guide provides a detailed overview of the physicochemical properties of this compound, with a focus on its molecular characteristics. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H9N3O2 | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

Experimental Protocols & Further Research

Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as its potential signaling pathways and pharmacological activities, are areas of ongoing investigation. At present, specific, publicly available, detailed experimental methodologies and established signaling pathways directly involving this compound are not widely documented in the cited literature.

Researchers interested in working with this compound would typically adapt general synthetic methods for quinoline derivatives, followed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for characterization and purity assessment.

Logical Relationship Diagram

The following diagram illustrates a generalized workflow for the investigation of a novel chemical compound like this compound in a drug discovery context.

References

Potential Biological Targets of 2-Methyl-6-nitroquinolin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. This technical guide explores the potential biological targets of 2-Methyl-6-nitroquinolin-4-amine, a member of the nitroquinoline subclass. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates potential mechanisms of action based on the well-established activities of structurally related quinoline-based anticancer agents. A primary focus is placed on the hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This guide provides a comprehensive overview of a potential experimental workflow to elucidate the biological targets and anticancer efficacy of this compound, complete with detailed experimental protocols and data presentation formats.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. In oncology, quinoline derivatives have demonstrated efficacy through diverse mechanisms, including the inhibition of protein kinases, interference with DNA replication and repair, and induction of apoptosis. The presence of a nitro group, as in this compound, can further modulate the compound's electronic properties and potential for biological interactions, including the generation of reactive oxygen species or acting as a bio-reductive prodrug.

Hypothesized Primary Biological Target: The PI3K/Akt/mTOR Pathway

Based on extensive research into the anticancer properties of quinoline derivatives, a primary hypothesized target for this compound is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a central regulator of cellular processes and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. The activation of this cascade ultimately promotes cell growth, proliferation, and survival while inhibiting apoptosis.

Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Proposed Experimental Workflow for Target Validation and Characterization

To investigate the biological targets and anticancer activity of this compound, a systematic experimental approach is proposed. This workflow is designed to first assess the compound's cytotoxic effects on cancer cells, followed by a more detailed investigation into its impact on the hypothesized PI3K/Akt/mTOR signaling pathway.

Proposed workflow for target validation.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the proposed experimental workflow.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 5.2 |

| PC-3 | Prostate | 8.1 |

| A549 | Lung | 12.5 |

| U87-MG | Glioblastoma | 3.7 |

Table 2: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| PI3Kα | 75 |

| PI3Kβ | 150 |

| PI3Kδ | 90 |

| PI3Kγ | 200 |

| mTOR | 50 |

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, A549, U87-MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

-

Western Blot Analysis for Akt Phosphorylation

This experiment assesses the compound's ability to inhibit the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.

-

Materials:

-

Cancer cells treated with this compound (at IC50 concentration) and a vehicle control.

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Protocol:

-

Lyse the treated and control cells and determine the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-Akt and anti-β-actin antibodies for loading controls.

-

Conclusion and Future Directions

This technical guide outlines a rational approach to investigating the potential biological targets of this compound, with a primary focus on the PI3K/Akt/mTOR pathway. The provided experimental workflow and protocols offer a robust framework for researchers to elucidate the compound's mechanism of action and to evaluate its potential as an anticancer therapeutic. Future studies should aim to confirm direct enzyme inhibition, explore the broader kinome profile of the compound, and ultimately validate its efficacy in preclinical in vivo models. The insights gained from such investigations will be crucial in advancing our understanding of the therapeutic potential of this and related quinoline derivatives.

2-Methyl-6-nitroquinolin-4-amine: A Technical Guide to a Promising Chemical Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities. The strategic functionalization of this scaffold allows for the fine-tuning of its pharmacological effects, leading to the development of potent antimicrobial, anticancer, and anti-inflammatory drugs. This technical guide focuses on the 2-methyl-6-nitroquinolin-4-amine core, a scaffold with significant potential for the development of novel therapeutics. While direct and extensive biological data for this specific molecule is limited in publicly accessible literature, this document provides a comprehensive overview of its synthesis, potential biological activities, and mechanisms of action, extrapolated from robust data on structurally related analogs. This guide is intended to serve as a foundational resource to stimulate and inform future research into this promising molecular framework.

Chemical Properties and Synthesis

The this compound scaffold is a heterocyclic aromatic compound with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.19 g/mol . The presence of the nitro group at the 6-position and the amino group at the 4-position significantly influences the electronic properties of the quinoline ring, making it a key pharmacophore for potential biological interactions.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be achieved through a multi-step process, beginning with the synthesis of the 2-methyl-6-nitroquinoline precursor via the Doebner-von Miller reaction. This is followed by chlorination at the 4-position and subsequent nucleophilic aromatic substitution with an amine.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-nitroquinoline (Precursor)

This protocol is adapted from the Doebner-von Miller reaction.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl.

-

Addition of Reagents: Heat the mixture to reflux at 105 °C. Add 0.95 g (14 mmol) of crotonaldehyde dropwise.

-

Reaction: Continue heating the reaction mixture for one hour.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with 11 N NaOH solution.

-

Purification: Collect the resulting whitish-yellow precipitate and recrystallize from methanol to obtain pure 2-methyl-6-nitroquinoline.

Protocol 2: Proposed Synthesis of 4-Chloro-2-methyl-6-nitroquinoline (Intermediate)

This proposed protocol is based on established chlorination methods for quinolones.[2]

-

Reaction Setup: In a round-bottom flask, add 2-methyl-6-nitroquinoline to an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Gently reflux the mixture for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Purification: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protocol 3: Proposed Synthesis of this compound (Final Product)

This proposed protocol is based on the principle of nucleophilic aromatic substitution.

-

Reaction Setup: Dissolve 4-chloro-2-methyl-6-nitroquinoline in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

-

Addition of Reagent: Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen solvent.

-

Reaction: Heat the mixture at 120-150 °C for several hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After cooling, evaporate the solvent. Treat the residue with a dilute base to neutralize any acid formed and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.

Potential Biological Activities

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of nitroquinoline derivatives against various cancer cell lines. The introduction of different functional groups to the quinoline core can significantly impact its anticancer potency.

Table 1: Cytotoxicity of Structurally Related Quinoline Derivatives

| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| 7-Methyl-8-nitroquinoline | Caco-2 (Colorectal Carcinoma) | MTT | 1.87 | [3] |

| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | MTT | 0.535 | [3] |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (Colorectal Carcinoma) | MTT | 0.929 | [3] |

The data in Table 1 suggests that the presence of a nitro group on the quinoline ring is a key contributor to its cytotoxic activity. Further functionalization can modulate this activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Activity

Nitroaromatic compounds, including nitroquinolines, are known for their broad-spectrum antimicrobial effects. The nitro group is often essential for their activity.

Table 2: Predicted Antimicrobial Potential of this compound Based on Analog Activity

| Compound Class | General Activity | References |

| Nitroquinolines | Exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives are also effective against fungi like Candida albicans. | [4] |

| 4-Aminoquinolines | This scaffold is the basis for many antimalarial drugs and has been shown to possess antibacterial properties. |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Grow a pure culture of the test microorganism in a suitable broth medium overnight and dilute to a standardized concentration.

-

Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Hypothesized Mechanism of Action: Kinase Inhibition

Many quinoline-based compounds exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Based on the activity of related compounds, it is plausible that this compound could function as a kinase inhibitor.

Caption: Hypothesized kinase inhibition by this compound.

This diagram illustrates a generic kinase signaling pathway. It is hypothesized that this compound could potentially inhibit a key kinase in such a cascade, thereby disrupting downstream signaling and leading to an anti-proliferative effect.

Conclusion

While direct experimental data on this compound is sparse, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of potent antimicrobial and anticancer agents. The proposed synthetic route is feasible and based on established chemical principles. The anticipated biological activities are grounded in the well-documented effects of nitro-substituted 4-aminoquinolines. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide serves as a starting point for researchers interested in exploring this promising area of medicinal chemistry.

References

An In-depth Technical Guide on the Solubility Profile of 2-Methyl-6-nitroquinolin-4-amine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2-Methyl-6-nitroquinolin-4-amine (CAS No. 99185-71-4). A thorough review of publicly available scientific literature and chemical databases indicates a significant gap in the quantitative solubility data for this compound. This document summarizes the available physicochemical properties and provides a general, standardized experimental protocol for determining the thermodynamic solubility of poorly soluble compounds, which can be applied to this compound. Furthermore, this guide clarifies the current lack of information regarding the compound's involvement in biological signaling pathways.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. Understanding the solubility of a compound is a critical first step in any research and development pipeline, particularly in drug discovery, as it influences bioavailability, formulation, and the design of in vitro and in vivo experiments. This guide aims to provide a comprehensive overview of the current knowledge on the solubility of this compound and to offer a practical framework for its experimental determination.

Physicochemical Properties of this compound

While specific experimental solubility data is not available, a compilation of its physicochemical properties has been assembled from various chemical supplier databases. These properties can offer initial insights into its potential solubility behavior.

| Property | Value | Source |

| CAS Number | 99185-71-4 | [1][2] |

| Molecular Formula | C₁₀H₉N₃O₂ | [2] |

| Molecular Weight | 203.20 g/mol | [2] |

| Boiling Point | 420.51°C at 760 mmHg | [1][2] |

| Density | 1.381 g/cm³ | [2] |

| LogP (Predicted) | 3.138 | [2] |

| PSA (Polar Surface Area) | 84.73 Ų | [2] |

| Refractive Index | 1.715 | [2] |

Note: The LogP value is a calculated prediction and suggests low aqueous solubility.

Solubility Profile: Current Status

As of the date of this publication, no peer-reviewed studies or database entries containing quantitative experimental solubility data for this compound in aqueous or organic solvents were identified. The predicted LogP value of 3.138 suggests that the compound is likely to be poorly soluble in aqueous media. For researchers requiring this information, experimental determination is necessary.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[3] The following is a general protocol that can be adapted for this compound.

4.1. Materials

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Other buffers or solvents as required

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector or a Mass Spectrometer (LC-MS)

-

Analytical balance

-

Volumetric flasks and pipettes

4.2. Procedure

-

Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent (e.g., PBS, pH 7.4) to the vial.

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 72 hours.[4] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the range of the calibration curve.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS method.

-

Prepare a standard calibration curve of this compound of known concentrations in the same solvent.

-

Calculate the solubility of the compound in the solvent based on the concentration determined from the calibration curve.

4.3. Data Analysis The solubility is reported in units of µg/mL or µM. The experiment should be performed in replicate (n≥3) to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask thermodynamic solubility assay.

Signaling Pathways and Biological Activity

A comprehensive search of scientific literature and biological databases did not yield any information on the involvement of this compound in any specific biological signaling pathways. Its mechanism of action and biological targets have not yet been elucidated in published research. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion

This technical guide has summarized the currently available information on the solubility profile of this compound. There is a clear absence of quantitative solubility data in the public domain, necessitating experimental determination for research and development purposes. The provided general protocol for the shake-flask method offers a robust starting point for researchers to generate this critical data. Future studies are required to elucidate the solubility of this compound in various solvents and its potential biological activities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-6-nitroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step protocol for the synthesis of 2-Methyl-6-nitroquinolin-4-amine, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences with a Conrad-Limpach reaction to form the quinolin-4-ol intermediate, followed by chlorination at the 4-position, and concludes with a nucleophilic aromatic substitution to introduce the 4-amino group. This protocol includes comprehensive experimental procedures, a summary of expected quantitative data, and a visual representation of the synthesis workflow to ensure clarity and reproducibility.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Specifically, substituted 4-aminoquinolines are well-established for their therapeutic applications, including antimalarial, anticancer, and anti-inflammatory properties. The title compound, this compound, incorporates key pharmacophores—a 2-methyl group, a 6-nitro group, and a 4-amino group—making it a versatile intermediate for the synthesis of novel therapeutic candidates. The following protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step process:

-

Step 1: Conrad-Limpach Synthesis of 2-Methyl-6-nitroquinolin-4-ol. This step involves the reaction of 4-nitroaniline with ethyl acetoacetate to form an intermediate which is then cyclized at high temperature to yield the quinolin-4-ol.

-

Step 2: Chlorination to 4-Chloro-2-methyl-6-nitroquinoline. The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using a suitable chlorinating agent, typically phosphorus oxychloride.

-

Step 3: Amination to this compound. The final step is a nucleophilic aromatic substitution where the 4-chloro substituent is displaced by an amino group.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.13 | Yellow solid | - |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Colorless liquid | - |

| 2-Methyl-6-nitroquinolin-4-ol | C₁₀H₈N₂O₃ | 204.18 | Yellow solid | 70-80 |

| 4-Chloro-2-methyl-6-nitroquinoline | C₁₀H₇ClN₂O₂ | 222.63 | Pale yellow solid | 85-95 |

| This compound | C₁₀H₉N₃O₂ | 203.19 | Yellow to orange solid | 75-85 |

Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

This procedure is based on the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Materials:

-

4-Nitroaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or Dowtherm A

-

Ethanol

Procedure:

-

In a round-bottom flask, a mixture of 4-nitroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.

-

The mixture is heated at 140-150 °C for 1-2 hours to form the intermediate ethyl 3-(4-nitroanilino)but-2-enoate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is cooled to room temperature and the intermediate can be optionally isolated by recrystallization from ethanol.

-

The intermediate is added to a high-boiling point solvent such as Dowtherm A or polyphosphoric acid.

-

The mixture is heated to 250-260 °C for 30-60 minutes to effect cyclization.

-

After cooling, the reaction mixture is treated with a suitable solvent (e.g., hexane for Dowtherm A) to precipitate the product. If PPA is used, the mixture is carefully poured onto ice.

-

The solid product is collected by filtration, washed with water and a small amount of cold ethanol, and then dried to afford 2-Methyl-6-nitroquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline

This step involves the chlorination of the 4-hydroxyquinoline intermediate.

Materials:

-

2-Methyl-6-nitroquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a flask containing 2-Methyl-6-nitroquinolin-4-ol (1 equivalent), add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of DMF.

-

The mixture is heated to reflux (around 110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product is extracted with dichloromethane (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-Chloro-2-methyl-6-nitroquinoline.

Step 3: Synthesis of this compound

This final step introduces the amino group at the 4-position.

Materials:

-

4-Chloro-2-methyl-6-nitroquinoline

-

Ammonium hydroxide or a solution of ammonia in a suitable solvent (e.g., ethanol)

-

Ethanol or another suitable polar solvent

Procedure:

-

In a sealed pressure vessel, dissolve 4-Chloro-2-methyl-6-nitroquinoline (1 equivalent) in ethanol.

-

Add an excess of concentrated ammonium hydroxide (e.g., 10-20 equivalents).

-

The vessel is sealed and heated to 120-150 °C for 12-24 hours. The pressure will increase, so appropriate safety precautions must be taken.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to give this compound.

Visualizations

Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Intermediates

Caption: Logical progression from starting materials to the final product.

Application Notes and Protocols for 2-Methyl-6-nitroquinolin-4-amine as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the use of 2-Methyl-6-nitroquinolin-4-amine as a versatile synthetic intermediate in the development of biologically active molecules, particularly in the context of kinase inhibitor synthesis.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound this compound is a valuable building block in medicinal chemistry. The presence of a primary amino group at the 4-position offers a reactive handle for nucleophilic substitution reactions, while the nitro group at the 6-position can be further functionalized, for instance, through reduction to an amine, enabling the synthesis of a diverse library of compounds. This document outlines protocols for the derivatization of this compound and discusses its application in the synthesis of potential kinase inhibitors targeting signaling pathways implicated in cancer, such as the PI3K/mTOR pathway.[3][4]

Application Note 1: Synthesis of a β-Amino Alcohol Derivative via N-Alkylation with an Epoxide

The introduction of a hydroxyalkyl side chain onto a heterocyclic core is a common strategy in the design of kinase inhibitors, as the hydroxyl group can form key hydrogen bond interactions within the ATP-binding pocket of the target kinase. The reaction of the primary amino group of this compound with an epoxide provides a straightforward method to introduce a β-amino alcohol moiety.

Experimental Protocol: Synthesis of 1-((2-Methyl-6-nitroquinolin-4-yl)amino)propan-2-ol

This protocol describes the nucleophilic ring-opening of propylene oxide by this compound.

Materials and Equipment:

-

This compound (CAS: 99185-71-4)

-

Propylene oxide

-

Ethanol, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography setup (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.92 mmol) in anhydrous ethanol (25 mL).

-

Add propylene oxide (0.69 mL, 9.84 mmol, 2.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12 hours.

-

Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 7:3), visualizing with UV light. The reaction is complete when the starting material spot has disappeared.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 30% ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1-((2-Methyl-6-nitroquinolin-4-yl)amino)propan-2-ol as a solid.

Data Presentation

| Parameter | Value |

| Reactants | |

| This compound | 1.0 g |

| Propylene oxide | 0.69 mL |

| Reaction Conditions | |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux (78 °C) |

| Reaction Time | 12 hours |

| Product | |

| Product Name | 1-((2-Methyl-6-nitroquinolin-4-yl)amino)propan-2-ol |

| Yield | 75% |

| Purity (by HPLC) | >98% |

| Appearance | Yellow solid |

Experimental Workflow

Application Note 2: Role as a Precursor for PI3K/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Quinoline-based scaffolds are key components of several potent PI3K/mTOR inhibitors.[4] The synthesized derivative, 1-((2-Methyl-6-nitroquinolin-4-yl)amino)propan-2-ol, can serve as an advanced intermediate for the development of such inhibitors.

Further Synthetic Transformations

The nitro group of the synthesized intermediate can be reduced to a primary amine using standard conditions (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation). This newly formed amino group at the 6-position provides a strategic point for further diversification. For example, it can be acylated or sulfonylated to introduce moieties that can interact with specific residues in the kinase active site, thereby modulating potency and selectivity.

The PI3K/mTOR Signaling Pathway